2-(1H-1,2,4-triazol-1-yl)acetonitrile
Overview
Description
2-(1H-1,2,4-Triazol-1-yl)acetonitrile is an organic compound with the molecular formula C4H4N4 It features a triazole ring, a five-membered ring containing three nitrogen atoms, attached to an acetonitrile group
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of 1H-1,2,4-triazole with chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Alternative Methods: Another approach includes the use of 1H-1,2,4-triazole and bromoacetonitrile under similar conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituents introduced, products can range from alkylated triazoles to acylated derivatives.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction typically yields triazole derivatives with reduced functional groups.
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Analysis
Biochemical Properties
2-(1H-1,2,4-triazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme . This interaction can inhibit the enzyme’s activity, affecting various metabolic processes. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to inhibit the proliferation of certain cancer cell lines, such as HepG2, by interfering with cell signaling pathways and gene expression . This compound can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 can lead to changes in the metabolism of various substrates, impacting cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity . This binding is facilitated by the nitrogen atoms in the triazole ring, which interact with the iron in the heme moiety of the enzyme . Additionally, this compound can form hydrogen bonds with other biomolecules, affecting their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver toxicity and altered metabolic function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, the compound can influence the activity of other enzymes and cofactors, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution can influence its activity and function, as it may accumulate in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent due to the bioactivity of the triazole ring.
Medicine: Explored in drug discovery, particularly in the development of antifungal drugs like fluconazole and itraconazole.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound, which lacks the acetonitrile group.
2-(1H-1,2,3-Triazol-1-yl)acetonitrile: A structural isomer with the triazole ring in a different arrangement.
2-(1H-1,2,4-Triazol-3-yl)acetonitrile: Another isomer with the acetonitrile group attached to a different nitrogen atom in the triazole ring.
Uniqueness: 2-(1H-1,2,4-Triazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and related compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377519 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81606-79-3 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(1H-1,2,4-triazol-1-yl)acetonitrile contribute to the synthesis of safer energetic materials?
A1: this compound (abbreviated as TrzAt in the research) plays a crucial role as a precursor in a multi-step synthesis process. It reacts under hydrothermal conditions with azide anions to form a tetrazole-based ligand, 5-(1,2,4-triazol-1-ylmethyl)-1H-tetrazole (Htrmetz). This ligand then coordinates with metal ions (Zn2+ or Cd2+) to form energetic metal-organic frameworks (EMOFs) [].
Q2: What are the advantages of using metal-organic frameworks (MOFs) for developing energetic materials?
A2: MOFs offer several advantages for creating next-generation energetic materials:
- Tunability: The structure and properties of MOFs can be tailored by selecting different metal ions and organic ligands. This allows for fine-tuning of properties like energy content, sensitivity, and thermal stability [].
- High Density: MOFs can accommodate a high density of energetic groups within their framework, leading to materials with high energy output [].
- Improved Safety: The robust structure of MOFs can enhance the safety of energetic materials by providing a physical barrier against accidental detonation [].
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